Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate

Description

Systematic IUPAC Nomenclature and Molecular Formula

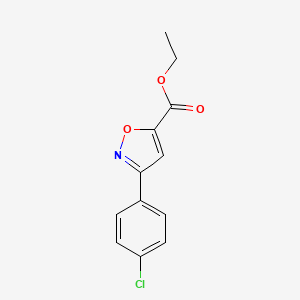

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate is systematically named as ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate. Its molecular formula is C₁₂H₁₀ClNO₃ , consisting of 12 carbon atoms, 10 hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight is calculated as 237.65 g/mol .

Key Structural Features

The compound belongs to the isoxazole class, characterized by a five-membered heterocyclic ring containing nitrogen (N) and oxygen (O) atoms. The substituents include:

- 4-Chlorophenyl group at position 3 of the isoxazole ring.

- Ethyl ester (-COOCH₂CH₃) at position 5 of the isoxazole ring.

Atomic Connectivity and Bonding Patterns

The isoxazole ring exhibits alternating single and double bonds, with nitrogen and oxygen atoms adjacent to each other. The connectivity is as follows:

| Position | Atom/Group | Bonding Pattern |

|---|---|---|

| 1 | Nitrogen (N) | Single bond to C2, double bond to O |

| 2 | Carbon | Double bond to O, single bond to C3 |

| 3 | Carbon | Single bond to C4, single bond to C(4-chlorophenyl) |

| 4 | Oxygen (O) | Single bond to C5, double bond to C1 |

| 5 | Carbon | Single bond to C6 (ethyl ester) |

The 4-chlorophenyl group is attached via a single bond to C3, while the ethyl ester is linked to C5. The isoxazole ring is planar, with partial double-bond character in the N-O-C-C-O-N sequence.

Properties

IUPAC Name |

ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJZECLYUKCVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide, resulting in the formation of the desired isoxazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (aqueous), reflux, 6–8 h | 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid | 85–92% | |

| Basic hydrolysis | NaOH (ethanolic), 60°C, 4 h | Sodium 3-(4-chlorophenyl)isoxazole-5-carboxylate | 78–88% |

Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, while acidic conditions involve protonation of the ester oxygen to facilitate cleavage.

Reduction Reactions

The ester group is reduced to primary alcohols or other intermediates.

Note : Catalytic hydrogenation may partially reduce the isoxazole ring, depending on pressure and catalyst loading .

Electrophilic Substitution

The isoxazole ring undergoes electrophilic substitution at the C-4 position due to electron-rich aromatic character.

Key Finding : The 4-chlorophenyl group directs electrophiles to the C-4 position of the isoxazole ring via resonance effects .

Ring-Opening and Rearrangement

The isoxazole ring can undergo domino transformations under metal-catalyzed conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fe/Ni-catalyzed domino reaction | FeCl₂·4H₂O, NiCl₂·6H₂O, pentane-2,4-dione, 80°C | Pyrrole-2-carboxylate derivatives | 82–87% |

Mechanism : The reaction proceeds via coordination of Fe/Ni to the isoxazole’s nitrogen, followed by ring-opening and recombination with diketones to form pyrroles .

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aminolysis | NH₃ (g), MeOH, 70°C, 8 h | 3-(4-Chlorophenyl)isoxazole-5-carboxamide | 75–80% | |

| Transesterification | K₂CO₃, ROH (e.g., MeOH), reflux | Methyl 3-(4-chlorophenyl)isoxazole-5-carboxylate | 88–90% |

Application : Transesterification is critical for modifying solubility profiles in drug design.

Cycloaddition Reactions

The isoxazole ring acts as a dipolarophile in 1,3-dipolar cycloadditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| With nitrile oxides | Ph-C≡N-O, toluene, 110°C, 12 h | Isoxazolo[5,4-d]isoxazole derivatives | 65–70% |

Insight : Cycloadditions expand the compound’s utility in synthesizing fused heterocycles for bioactive molecule development .

Oxidation Reactions

Selective oxidation targets the ethyl group or isoxazole ring.

Caution : Strong oxidants like KMnO₄ may degrade the isoxazole ring if conditions are not tightly controlled.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate exhibits a range of biological activities that make it a candidate for pharmaceutical development.

Anticancer Activity

Research has indicated that isoxazole derivatives can possess anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results. In studies, certain derivatives demonstrated selective activity against liver cancer cells with IC50 values as low as .

Antimicrobial Properties

Isoxazoles are known for their antimicrobial activities. This compound may serve as a lead compound for developing new antimicrobial agents. Structure-activity relationship (SAR) studies can elucidate the effects of substituents on its biological activity .

Neuropharmacology

The compound has been investigated for its potential interactions with benzodiazepine receptors, which are crucial in neuropharmacology. It may influence the binding affinity of certain ligands at these sites, suggesting its utility in developing anxiolytic or sedative medications .

Agricultural Applications

This compound has also shown potential as a plant growth regulator.

Plant Growth Regulation

Studies indicate that isoxazole derivatives can act as growth inhibitors and sterilizing agents in various crops. The compound's efficacy in regulating plant growth has been demonstrated through controlled experiments where it affected parameters like herbaceous height and seed yield positively . This application could be vital for enhancing agricultural productivity and crop management strategies.

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches that can be optimized for efficiency and yield.

Metal-Free Synthesis

Recent advancements in synthetic chemistry have highlighted metal-free routes for synthesizing isoxazoles, including this compound. These methods can reduce environmental impact and improve cost-effectiveness in producing pharmaceuticals .

Analytical Techniques

This compound can be analyzed using high-performance liquid chromatography (HPLC), which allows for the separation and quantification of this compound in various matrices. This analytical capability is essential for both research applications and quality control in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

The following analysis compares ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate with structurally related isoxazole and heterocyclic derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological relevance.

Substituent Effects on Physicochemical Properties

Key Observations :

- Chloro vs. Methoxy : The 4-chlorophenyl group in the target compound increases molecular weight and lipophilicity compared to the methoxy analog, which could enhance membrane permeability in biological systems.

- Positional Effects: Substituents at the 3- vs.

Key Observations :

- Sodium tert-butoxide in DMF () and hydroxylamine-mediated cyclization () are common strategies for isoxazole synthesis.

- Yields vary significantly (e.g., 63% in ), likely due to steric and electronic effects of substituents.

Structural and Crystallographic Insights

- Crystal Packing : Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate () forms planar isoxazole rings with π-π stacking between phenyl groups, a feature likely shared with the 4-chlorophenyl analog.

- Ring Puckering : Substituents influence ring conformation, as described in Cremer and Pople’s puckering coordinates (), which could affect binding to biological targets.

Biological Activity

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an isoxazole ring, which is known for its ability to interact with various biological targets. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential bioactivity.

This compound exerts its effects primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

- Receptor Interaction : It may interact with specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

This compound demonstrates notable antimicrobial properties. Studies have indicated that it exhibits activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It has been evaluated in various models, showing significant inhibition of inflammatory markers:

- COX-2 Inhibition : The compound has been reported to inhibit COX-2 with an IC50 value comparable to standard anti-inflammatory drugs .

- Anti-inflammatory Efficacy : In vivo studies demonstrated a reduction in edema and other inflammatory responses, supporting its potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 10 - 20 | Induction of apoptosis |

| HeLa | 15 - 25 | Cell cycle arrest in G0/G1 phase |

| HCT116 | 20 - 30 | Downregulation of CDK4 levels |

Studies have shown that the compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of derivatives based on this compound were synthesized and evaluated for their biological activities. The modifications led to enhanced potency against specific cancer cell lines, showcasing the importance of structure-activity relationships (SAR) in drug design .

- In Vivo Studies : Animal models have demonstrated the efficacy of the compound in reducing tumor growth without significant toxicity, indicating its potential for clinical applications .

- Combination Therapy : Research suggests that combining this compound with other therapeutic agents may enhance its efficacy, particularly in resistant cancer types .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate?

A common method involves cyclization and esterification steps. For example:

- Step 1 : React 4-chlorobenzaldehyde oxime with hydroxylamine hydrochloride under alkaline conditions to generate the corresponding oxime intermediate .

- Step 2 : Chlorinate the oxime with Cl₂ to form an isoxazole ring precursor.

- Step 3 : Condense with ethyl acetoacetate in ethanol under reflux, followed by hydrolysis and esterification to yield the target compound .

Alternative routes involve refluxing precursors (e.g., pyrazole derivatives) with 2-bromoacetophenone in acetonitrile with K₂CO₃, achieving ~70% yield after purification .

Q. Key Reaction Conditions :

| Parameter | Typical Range |

|---|---|

| Temperature | 80–100°C (reflux) |

| Solvent | Acetonitrile, ethanol |

| Catalyst/Base | K₂CO₃ |

| Reaction Time | 1–6 hours |

Q. How is this compound characterized for structural confirmation?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and aromatic protons (δ 7.3–7.5 ppm for 4-chlorophenyl) confirm substitution patterns .

- ¹³C NMR : Signals at ~165 ppm (ester carbonyl) and ~160 ppm (isoxazole ring) validate the core structure .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~265.69 (calculated molecular weight) confirm purity .

- X-ray Crystallography : Refinement via SHELXL resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, ensuring 3D conformation accuracy .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. nitro groups) impact reactivity and bioactivity?

- Chlorophenyl Group : Enhances lipophilicity, improving membrane permeability but may reduce solubility. Comparative studies with nitro-substituted analogs show altered antimicrobial potency due to electron-withdrawing effects .

- Ester vs. Acid Derivatives : Hydrolysis of the ethyl ester to the carboxylic acid increases polarity, affecting binding to targets like human serum albumin .

Q. Structure-Activity Relationship (SAR) Insights :

| Substituent | Bioactivity Trend | Key Reference |

|---|---|---|

| 4-Cl | Moderate antimicrobial activity | |

| 4-NO₂ | Enhanced reactivity in nucleophilic substitutions | |

| 4-OCH₃ | Improved protein binding affinity |

Q. How are crystallographic data contradictions resolved during structure refinement?

- Disordered Atoms : Use PART and SUMP instructions in SHELXL to model disorder, with occupancy factors refined to <1 .

- Hydrogen Placement : Apply riding models for H atoms (C–H = 0.93–0.97 Å; Uiso = 1.2–1.5×Ueq of parent atom) to reduce overparameterization .

- Twinned Data : For high-symmetry space groups, employ TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Q. Example Refinement Metrics :

| Parameter | Value |

|---|---|

| R1 | <0.05 |

| wR2 | <0.15 |

| CCDC Deposition | Required for reproducibility |

Q. What strategies mitigate byproduct formation during synthesis?

- Temperature Control : Maintain reflux temperatures <100°C to avoid decomposition of nitro or ester groups .

- Purification : Column chromatography (ethyl acetate/petroleum ether, 1:4 v/v) separates esters from hydroxylated byproducts .

- Reagent Stoichiometry : Use a 1:1 molar ratio of pyrazole precursors to halogenated ketones to minimize alkylation side products .

Q. How is computational modeling integrated with experimental data for property prediction?

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments and frontier molecular orbitals (HOMO-LUMO gaps), correlating with reactivity .

- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) using AutoDock Vina, guided by crystallographic data .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

- Solvent Selection : Replace acetonitrile with ethanol for safer large-scale reflux .

- Yield Optimization : Pilot trials show ~15% yield drop due to inefficient mixing; address via segmented flow reactors .

Data Contradiction Analysis Example :

Observed vs. Calculated NMR Shifts

- Issue : Aromatic protons in ¹H NMR appear downfield (δ 7.6 ppm vs. predicted δ 7.3 ppm).

- Resolution : Confirm via COSY that deshielding arises from anisotropic effects of the isoxazole ring, not impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.